molecular formula C15H13N3O B6347445 4-(Furan-2-yl)-6-(4-methylphenyl)pyrimidin-2-amine CAS No. 1109280-77-4

4-(Furan-2-yl)-6-(4-methylphenyl)pyrimidin-2-amine

Cat. No. B6347445
CAS RN: 1109280-77-4
M. Wt: 251.28 g/mol
InChI Key: ZKSBVSUMZIVQPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Furan-2-yl)-6-(4-methylphenyl)pyrimidin-2-amine (FMPPA) is a synthetic organic compound with a wide range of applications in biomedical research. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound, and has emerged as a useful tool for scientists in the field of biochemistry and physiology. FMPPA has been used in a variety of studies, ranging from drug development to cancer research.

Scientific Research Applications

4-(Furan-2-yl)-6-(4-methylphenyl)pyrimidin-2-amine has been used in a variety of scientific research applications, including drug development, cancer research, and enzyme inhibition. In drug development, 4-(Furan-2-yl)-6-(4-methylphenyl)pyrimidin-2-amine has been used as a model compound to study the structure-activity relationship of drugs. In cancer research, 4-(Furan-2-yl)-6-(4-methylphenyl)pyrimidin-2-amine has been used to study the interaction between cancer cells and their environment, as well as the mechanisms of cancer cell death. In enzyme inhibition, 4-(Furan-2-yl)-6-(4-methylphenyl)pyrimidin-2-amine has been used to study the inhibition of enzymes involved in the metabolism of drugs.

Mechanism of Action

The mechanism of action of 4-(Furan-2-yl)-6-(4-methylphenyl)pyrimidin-2-amine is not fully understood. However, it is believed to interact with proteins in the cell, leading to changes in gene expression and protein activity. It is also believed to interact with lipids, leading to changes in cell membrane structure and function. Additionally, 4-(Furan-2-yl)-6-(4-methylphenyl)pyrimidin-2-amine has been shown to interact with DNA, leading to changes in the transcription of genes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(Furan-2-yl)-6-(4-methylphenyl)pyrimidin-2-amine are not fully understood. However, it has been shown to have a variety of effects on cells and organisms. In cell culture studies, 4-(Furan-2-yl)-6-(4-methylphenyl)pyrimidin-2-amine has been shown to induce apoptosis, inhibit cell proliferation, and induce cell differentiation. In animal studies, 4-(Furan-2-yl)-6-(4-methylphenyl)pyrimidin-2-amine has been shown to have anti-inflammatory and anti-tumor effects. Additionally, 4-(Furan-2-yl)-6-(4-methylphenyl)pyrimidin-2-amine has been shown to have neuroprotective effects in animal studies.

Advantages and Limitations for Lab Experiments

The use of 4-(Furan-2-yl)-6-(4-methylphenyl)pyrimidin-2-amine in laboratory experiments has a number of advantages. It is easy to synthesize and relatively inexpensive, making it an attractive option for scientists. Additionally, it is a versatile compound, and can be used in a variety of applications. However, there are also some limitations to its use in laboratory experiments. 4-(Furan-2-yl)-6-(4-methylphenyl)pyrimidin-2-amine is a synthetic compound and is not found in nature, making it difficult to study its effects in vivo. Additionally, its effects on cells and organisms are not fully understood, making it difficult to predict its effects in certain experiments.

Future Directions

There are a number of potential future directions for the use of 4-(Furan-2-yl)-6-(4-methylphenyl)pyrimidin-2-amine in scientific research. One potential direction is the development of new drugs based on 4-(Furan-2-yl)-6-(4-methylphenyl)pyrimidin-2-amine. Additionally, 4-(Furan-2-yl)-6-(4-methylphenyl)pyrimidin-2-amine could be used to study the mechanisms of cancer cell death, as well as the interaction between cancer cells and their environment. Additionally, 4-(Furan-2-yl)-6-(4-methylphenyl)pyrimidin-2-amine could be used to study the inhibition of enzymes involved in the metabolism of drugs, as well as its effects on neurological processes. Finally, 4-(Furan-2-yl)-6-(4-methylphenyl)pyrimidin-2-amine could be used to study its effects on cell differentiation and its potential anti-inflammatory and anti-tumor effects.

Synthesis Methods

4-(Furan-2-yl)-6-(4-methylphenyl)pyrimidin-2-amine can be synthesized through a variety of methods, including the Biginelli reaction, the Ugi reaction, and the Staudinger reaction. The Biginelli reaction is a three-component condensation reaction between an aldehyde, an acid, and an amine, and is the most commonly used method for synthesizing 4-(Furan-2-yl)-6-(4-methylphenyl)pyrimidin-2-amine. The Ugi reaction is a four-component reaction between an aldehyde, an isocyanide, an acid, and an amine, while the Staudinger reaction involves the reaction between an aldehyde, an isocyanide, and a phosphonium salt. All three methods have been used successfully to synthesize 4-(Furan-2-yl)-6-(4-methylphenyl)pyrimidin-2-amine.

properties

IUPAC Name

4-(furan-2-yl)-6-(4-methylphenyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O/c1-10-4-6-11(7-5-10)12-9-13(18-15(16)17-12)14-3-2-8-19-14/h2-9H,1H3,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKSBVSUMZIVQPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NC(=N2)N)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Furan-2-yl)-6-(4-methylphenyl)pyrimidin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.